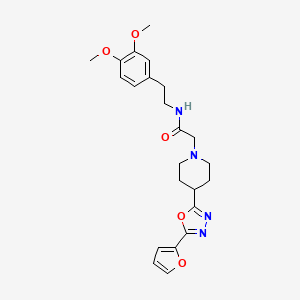

N-(3,4-dimethoxyphenethyl)-2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

説明

N-(3,4-dimethoxyphenethyl)-2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a structurally complex molecule featuring:

- A 3,4-dimethoxyphenethyl group, known for enhancing lipophilicity and membrane permeability .

- A piperidine linker connected to a 1,3,4-oxadiazole ring, a heterocycle recognized for its electron-withdrawing properties and role in modulating bioactivity.

- A furan-2-yl substituent on the oxadiazole, contributing to aromatic stacking interactions in biological targets.

Synthetic approaches for analogous structures (e.g., piperidine-linked oxadiazoles) often involve condensation reactions or cyclization steps, achieving yields up to 77% under optimized conditions .

特性

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O5/c1-29-18-6-5-16(14-20(18)30-2)7-10-24-21(28)15-27-11-8-17(9-12-27)22-25-26-23(32-22)19-4-3-13-31-19/h3-6,13-14,17H,7-12,15H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUDGNAFFOFQQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CC=CO4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3,4-dimethoxyphenethyl)-2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the compound's structural characteristics, biological mechanisms, and relevant research findings.

Structural Characteristics

The compound is characterized by its complex structure, featuring:

- A dimethoxyphenethyl group.

- A piperidine moiety linked to an oxadiazole derivative.

- A furan ring which may contribute to its biological activity.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₂O₅ |

| Molecular Weight | 356.4 g/mol |

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The piperidine structure suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system.

- Oxidative Stress Reduction : The furan and oxadiazole components may exhibit antioxidant properties, reducing oxidative stress in cells.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Biological Activity

Research indicates that N-(3,4-dimethoxyphenethyl)-2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide exhibits various biological activities:

Antioxidant Activity

In vitro studies have demonstrated that the compound can scavenge free radicals and reduce oxidative stress markers in cellular models. This suggests a potential role in protecting against oxidative damage.

Neuroprotective Effects

Preliminary studies indicate that the compound may have neuroprotective properties. It appears to enhance neuronal survival under stress conditions by modulating pathways associated with apoptosis and cell survival.

Antimicrobial Properties

The compound has shown activity against several bacterial strains in preliminary assays. Its effectiveness appears to be linked to its ability to disrupt bacterial cell membranes.

Case Studies and Research Findings

- Neuroprotection Study : A study involving neuronal cell lines treated with the compound showed a significant reduction in apoptosis markers compared to control groups. This supports its potential use in neurodegenerative diseases.

- Antioxidant Evaluation : In a DPPH radical scavenging assay, the compound exhibited a significant decrease in absorbance at 517 nm, indicating strong antioxidant activity (p < 0.05).

- Antimicrobial Testing : In tests against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively, suggesting moderate antimicrobial efficacy.

類似化合物との比較

Key Observations :

- The furan-oxadiazole moiety is common in antifungal agents (e.g., LMM11) and tyrosine inhibitors .

- Substituents like 3,4-dimethoxyphenethyl (target) or benzamide (LMM11) influence target specificity. For instance, bulky groups (e.g., sulfamoyl in LMM11) enhance antifungal activity by interacting with fungal membrane proteins .

Piperidine-Linked Oxadiazole Acetamides

Piperidine linkers improve solubility and pharmacokinetics compared to thioether or aromatic linkers:

Key Observations :

- Isopropyl substituents (e.g., in ) may enhance metabolic stability, whereas furan-2-yl groups (target) could improve π-π stacking with aromatic residues in enzymes .

- Piperidine linkers in both compounds likely increase solubility compared to thioether-linked analogs (e.g., thiadiazoles in ).

3,4-Dimethoxyphenethyl-Substituted Compounds

The 3,4-dimethoxyphenethyl group is associated with enhanced bioavailability:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。